Cas no 1361882-03-2 (3,5-Dichloro-2'-trifluoromethoxy-biphenyl)

3,5-Dichloro-2'-trifluoromethoxy-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichloro-2'-trifluoromethoxy-biphenyl
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- Inchi: 1S/C13H7Cl2F3O/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)19-13(16,17)18/h1-7H
- InChI Key: VUKBBUMKKKEKIA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC=CC=1OC(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 288
- Topological Polar Surface Area: 9.2
- XLogP3: 6
3,5-Dichloro-2'-trifluoromethoxy-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007736-250mg |
3,5-Dichloro-2'-trifluoromethoxy-biphenyl |
1361882-03-2 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A011007736-1g |
3,5-Dichloro-2'-trifluoromethoxy-biphenyl |
1361882-03-2 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A011007736-500mg |
3,5-Dichloro-2'-trifluoromethoxy-biphenyl |
1361882-03-2 | 97% | 500mg |
847.60 USD | 2021-07-05 |
3,5-Dichloro-2'-trifluoromethoxy-biphenyl Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on 3,5-Dichloro-2'-trifluoromethoxy-biphenyl
Professional Introduction to 3,5-Dichloro-2'-trifluoromethoxy-biphenyl (CAS No. 1361882-03-2)
3,5-Dichloro-2'-trifluoromethoxy-biphenyl, identified by its Chemical Abstracts Service (CAS) number CAS No. 1361882-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative, characterized by the presence of both chloro and trifluoromethoxy substituents, exhibits unique structural and electronic properties that make it a valuable candidate for various applications.
The molecular structure of 3,5-Dichloro-2'-trifluoromethoxy-biphenyl consists of two benzene rings connected by a sigma bond, with substituents strategically placed to enhance its functionality. The chloro groups at the 3 and 5 positions contribute to the compound's electron-withdrawing nature, while the trifluoromethoxy group at the 2' position introduces both electron-donating and fluorine-mediated effects. This combination of substituents results in a molecule with a high degree of lipophilicity and moderate polarity, making it suitable for interaction with biological targets.
In recent years, 3,5-Dichloro-2'-trifluoromethoxy-biphenyl has been extensively studied for its potential in drug discovery and development. Its biphenyl core is a common motif in many bioactive molecules, and the specific substitution pattern enhances its binding affinity to certain enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against various kinases and transcription factors, which are key targets in the treatment of cancers and inflammatory diseases.
One of the most compelling aspects of 3,5-Dichloro-2'-trifluoromethoxy-biphenyl is its versatility in chemical modification. The presence of both chloro and trifluoromethoxy groups provides multiple sites for further functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility has led to its use in the synthesis of novel agrochemicals, organic electronics, and advanced materials. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability in drug candidates.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 3,5-Dichloro-2'-trifluoromethoxy-biphenyl. Preclinical studies have demonstrated that certain derivatives of this compound exhibit promising activity against a range of diseases. For example, modifications to the biphenyl core have yielded compounds with potent anti-inflammatory properties, making them attractive candidates for treating conditions such as rheumatoid arthritis and Crohn's disease. Additionally, the electron-withdrawing nature of the chloro groups has been leveraged to develop molecules with enhanced binding affinity to protein targets involved in neurological disorders.
From a synthetic chemistry perspective, 3,5-Dichloro-2'-trifluoromethoxy-biphenyl serves as an important intermediate in the preparation of more complex molecules. Its stable structure and well-defined reactivity make it a preferred building block for constructing heterocyclic compounds and other functionalized biphenyl derivatives. Researchers have utilized palladium-catalyzed cross-coupling reactions to introduce additional substituents at various positions on the biphenyl ring, further expanding its synthetic utility.
The environmental impact of 3,5-Dichloro-2'-trifluoromethoxy-biphenyl is also a subject of interest. While its high lipophilicity suggests potential for environmental persistence, studies have shown that appropriate handling and disposal methods can mitigate these concerns. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce environmental footprint while maintaining the compound's desired properties.
In conclusion, 3,5-Dichloro-2'-trifluoromethoxy-biphenyl (CAS No. 1361882-03-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and functional groups make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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